molecular formula C11H10FN3O2 B5680446 4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine

4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine

Cat. No.: B5680446
M. Wt: 235.21 g/mol
InChI Key: YZSHEEVNRKQEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidine derivatives are widely used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-6-(2-methoxyphenoxy)pyrimidin-2-amine: Similar structure but with a different position of the methoxy group.

    4-Fluoro-6-(4-methoxyphenoxy)pyrimidin-2-amine: Another positional isomer with the methoxy group at the 4-position.

Uniqueness

4-Fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The position of the methoxy group can affect the compound’s binding affinity and selectivity for different enzymes and receptors.

Properties

IUPAC Name

4-fluoro-6-(3-methoxyphenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-16-7-3-2-4-8(5-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSHEEVNRKQEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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